(S)-2-Amino-1-cyclopropylethan-1-ol
Description
(S)-2-Amino-1-cyclopropylethan-1-ol is a chiral amino alcohol characterized by a cyclopropane ring attached to an ethanolamine backbone. The cyclopropane group introduces unique steric and electronic properties, distinguishing it from linear or aromatic analogs. The (S)-enantiomer configuration is critical for stereoselective interactions in biological systems.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(1S)-2-amino-1-cyclopropylethanol |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1 |
InChI Key |
JCAJMHONCHYTCA-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC1[C@@H](CN)O |
Canonical SMILES |
C1CC1C(CN)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-amino-1-cyclopropylethan-1-ol generally involves three key steps:
- Formation of an imine intermediate by condensation of cyclopropyl-containing carbonyl compounds with chiral amines.
- Asymmetric reduction of the imine to the corresponding chiral amino alcohol.
- Debenzylation or deprotection to yield the free primary amine.
This approach allows for enantioselective control and scalability.
Condensation and Imine Formation
- The starting materials typically include cyclopropyl methyl ketone and a chiral amine such as S-(−)-α-phenylethylamine .
- The condensation reaction is catalyzed by a Lewis acid (e.g., boron-based catalysts) in solvents such as tetrahydrofuran (THF), isopropanol, or toluene.
- Reaction conditions are mild, often performed at room temperature to moderate heating.
Asymmetric Reduction
- The imine intermediate is reduced to the chiral secondary amine using selective reducing agents.
- Catalytic hydrogenation with non-precious metal catalysts such as Ni/Cu cocatalysts has been demonstrated to be efficient, using water as a hydrogen source.
- This method achieves high yields and excellent enantioselectivity, making it suitable for large-scale industrial synthesis.
Debenzylation / Deprotection
- The secondary amine intermediate undergoes debenzylation to afford the free primary amine.
- Typical methods include catalytic hydrogenolysis under mild conditions.
Detailed Synthetic Route Example (Patent-Based)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Condensation | Cyclopropyl methyl ketone + S-(−)-α-phenylethylamine, Lewis acid catalyst, THF solvent | Formation of imine intermediate | High conversion, stereoselective imine formation |
| 2. Reduction | Ni/Cu cocatalyst, water as hydrogen source, room temperature | Asymmetric hydrogenation of imine to secondary amine | High yield (>90%), enantiomeric excess >95% |
| 3. Debenzylation | Catalytic hydrogenolysis, Pd/C catalyst, mild conditions | Removal of protecting groups to yield primary amine | Clean conversion to this compound |
This synthetic route is scalable and uses inexpensive starting materials, suitable for industrial production.
Alternative Synthetic Approaches
Cyclopropanation of Allylic Alcohols
- A method involving cyclopropanation of E-allylic alcohol intermediates, controlled by chiral auxiliaries such as N,N,N',N'-tetramethyl-D-tartaric acid diamide butylboronate, has been reported.
- This approach yields enantiomerically pure hydroxymethylcyclopropanes, which can be converted into amino alcohols via subsequent transformations.
- The process involves multiple steps (up to nine) starting from amino acids like L-methionine, providing access to stereochemically defined cyclopropyl amino acid analogues.
Reaction Conditions and Optimization
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Solvent for condensation | THF, isopropanol, toluene | THF often preferred for solubility and reaction rate |
| Lewis acid catalysts | Boron-based catalysts (e.g., B(OiPr)3) | Enhance imine formation efficiency |
| Reducing agents | Ni/Cu cocatalyst system | Cost-effective, environmentally friendly |
| Temperature | Room temperature to 50°C | Mild conditions preserve stereochemistry |
| Purification | Flash chromatography, reversed-phase HPLC | Ensures high purity and enantiomeric excess |
Research Results Summary
- The Ni/Cu cocatalyzed asymmetric hydrogenation method demonstrated excellent scalability, with gram-scale synthesis yielding this compound in high enantiomeric purity (>95% ee) and yields exceeding 90%.
- The condensation step using Lewis acid catalysis in THF showed high conversion rates and stereoselectivity, critical for downstream reduction efficiency.
- Alternative cyclopropanation routes provide access to diastereomeric amino acid analogues but are more complex and less scalable for direct amino alcohol synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while substitution reactions can produce a variety of derivatives, including ethers and amides.
Scientific Research Applications
(1S)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Cyclopropane vs. Linear Chains: The cyclopropane ring in the target compound imposes significant steric constraints and angle strain compared to the linear (S)-1-Aminopropan-2-ol .
- Aromatic vs.
- Protection Groups: The Boc-protected amine in (S)-2-(Boc-amino)-1-propanol offers stability during synthesis but requires deprotection for bioactive applications, a step unnecessary for the primary amine in the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-1-cyclopropylethan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis of chiral amino alcohols like this compound often involves nucleophilic substitution or reductive amination. For cyclopropyl-containing analogs, cyclopropylmethyl halides (e.g., bromide) are common starting materials, reacted with amino alcohol precursors under controlled pH and temperature (7–12°C in ethanol or dichloromethane) . Enantiomeric purity is achieved via chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Kinetic studies suggest that reaction time optimization (24–48 hrs) minimizes racemization .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its stereochemistry?
- Methodological Answer : Use a combination of:
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to resolve enantiomers.
- NMR (¹H and ¹³C) to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm protons).
- Polarimetry for optical rotation ([α]D²⁵ ~ +15° to +25° for S-enantiomers in methanol).
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 128.1075 for C₆H₁₃NO) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound in aqueous vs. organic solvents?
- Methodological Answer : Stability studies show:
- Aqueous solutions : Degradation occurs above pH 8 (hydroxyl group deprotonation accelerates cyclopropane ring opening).
- Organic solvents (e.g., DMF, THF): Stability improves, but trace acids catalyze amino group oxidation.
- Temperature : Storage at ≤4°C in inert atmospheres (argon) prevents racemization. Kinetic modeling (Arrhenius plots) predicts a shelf life of >6 months under these conditions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric impurities : Validate purity via chiral chromatography and correlate bioactivity with enantiomer ratios.
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays).
- Structural analogs : Compare with (S)-2-Amino-2-cyclopentylethan-1-ol (PubChem CID 137702071), noting cyclopropane vs. cyclopentane ring effects on target binding .
Q. How can computational modeling predict the interaction of this compound with enzymes like cytochrome P450?
- Methodological Answer :
- Docking studies (AutoDock Vina) using PDB structures (e.g., 3TDA for CYP3A4) identify binding poses. Focus on hydrogen bonds between the hydroxyl group and heme iron.
- MD simulations (GROMACS) assess stability over 100 ns trajectories. Key metrics: RMSD <2 Å and consistent binding free energies (MM-PBSA calculations) .
Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Catalyst loading : Reduce costs via immobilized catalysts (e.g., silica-supported Ru complexes) enabling reuse over 5 cycles without activity loss.
- Byproduct formation : Optimize solvent polarity (e.g., tert-butyl methyl ether) to suppress aldol condensation byproducts.
- Process analytics : Implement inline FTIR to monitor reaction progress and automate pH adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
